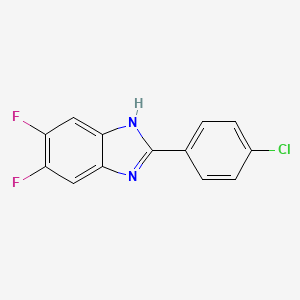
2-(4-Chloro-phenyl)-5,6-difluoro-1H-benzoimidazole
Cat. No. B8382488
M. Wt: 264.66 g/mol
InChI Key: RRGGXWGTMLCLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088930B2
Procedure details


The mixture of 50.7 g (0.35 mol) 1,2-diamino-4,5-difluorobenzene, 55.1 g (0.35 mol) 4-chlorobenzoic acid and 507 g polyphosphoric acid was heated to 160° C. and stirred at this temperature for 90 min. After cooling to 55° C., 1000 mL water and 500 mL ethyl acetate were added. Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9). The suspension was filtered over dicalite and the filter cake was washed with 1.5 L ethyl acetate. The phases were separated and the aqueous phase was washed with 0.5 L ethyl acetate. The organic phases were washed with 1M aqueous sodium hydroxide solution and brine, dried over magnesium sulfate and filtered. To the solution, silica gel was added and the solvent evaporated. The crude adsorbed product was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1, v/v) as eluant. The fractions containing the product in pure form were pooled and evaporated. The remaining fractions were dissolved in ethyl acetate, washed twice with 1M aqueous sodium hydroxide solution and brine, the combined aqueous layers extracted once with ethyl acetate and the combined organic layers dried over magnesium sulfate and filtered. Chromatography over silica gel afforded a second batch of compound. Total yield: 75 g (80%) light yellow solid. MS (Turbo Spray): m/z=264.9 [M+H].


[Compound]
Name
polyphosphoric acid
Quantity
507 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[NH2:10].[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.O>C(OCC)(=O)C>[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[NH:10][C:3]3[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=3[N:1]=2)=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.7 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=C1)F)F)N
|
|
Name
|
|
|
Quantity
|
55.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
507 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 90 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 55° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Under ice cooling ca 1000 mL 32% aqueous sodium hydroxide solution was added (pH ca 9)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered over dicalite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with 1.5 L ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase was washed with 0.5 L ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with 1M aqueous sodium hydroxide solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution, silica gel was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography over silica gel using a gradient of n-heptane:ethyl acetate (4:1 to 1:1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the product in pure form
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining fractions were dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 1M aqueous sodium hydroxide solution and brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous layers extracted once with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chromatography over silica gel afforded a second batch of compound
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC2=C(N1)C=C(C(=C2)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
